molecular formula C19H22O6 B5852560 ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate

ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate

Cat. No.: B5852560
M. Wt: 346.4 g/mol
InChI Key: RLKHOLAZFXGSNH-UHFFFAOYSA-N
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Description

Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, a 2-oxopropoxy chain at position 7, and an ethyl propanoate ester at position 3. The coumarin scaffold is widely studied for its photophysical properties and biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-5-23-17(21)9-7-15-12(3)14-6-8-16(24-10-11(2)20)13(4)18(14)25-19(15)22/h6,8H,5,7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKHOLAZFXGSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethyl-2-oxo-2H-chromen-3-carbaldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds with a chromenone structure exhibit antimicrobial activity. For instance, studies have shown that related chromenone derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus anthracis . The specific mechanisms often involve the inhibition of bacterial DNA replication processes.

2. Anti-inflammatory Effects
The chromenone core is also associated with anti-inflammatory properties. Compounds similar to ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate have demonstrated the ability to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antioxidant Activity
Chromone derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Therapeutic Applications

1. Drug Development
The unique structural features of this compound make it a candidate for drug development. Its bioactive properties suggest potential uses in pharmacology as an anti-inflammatory or antimicrobial agent . Ongoing research aims to explore its efficacy and safety in clinical settings.

2. Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as an intermediate for the production of more complex molecules. Its ability to undergo various chemical transformations allows chemists to design new compounds with tailored biological activities .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of chromenones exhibited significant antimicrobial activity against Staphylococcus aureus. The study highlighted the importance of substituents on the chromenone ring in enhancing antibacterial potency .

Case Study 2: Anti-inflammatory Mechanism
Research involving chromenone derivatives indicated their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition was linked to reduced production of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action of ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. The chromen-3-yl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP* Bioactivity Highlights
This compound Coumarin 4,8-dimethyl; 7-(2-oxopropoxy) ~348.3 ~2.8 Not reported (inferred: moderate lipophilicity)
Warfarin 4-Hydroxycoumarin 3-(α-acetonylbenzyl) 308.3 2.2 Anticoagulant
7-Hydroxycoumarin (Umbelliferone) Coumarin 7-hydroxyl 162.1 1.5 Fluorescent probe, antioxidant
Dicoumarol 4-Hydroxycoumarin 3,3'-methylenebis(4-hydroxy) 336.3 3.1 Anticoagulant, vitamin K antagonist

*logP values estimated via PubChem’s XLogP3 algorithm .

Similarity Analysis Using PubChem Tools

PubChem’s “Similar Compounds” algorithm, which employs 2D Tanimoto coefficients (Tc), identifies structural analogs based on shared scaffolds and substituents. For example:

  • Tc ≥ 0.85 : Close analogs include coumarins with methyl/ester groups at positions 3, 4, or 8 (e.g., 4-methyl-7-ethoxycoumarin).
  • Tc 0.70–0.84: Moderate similarity to pyranocoumarins (e.g., xanthyletin) or furanocoumarins (e.g., psoralen) .

Table 2: Tanimoto Similarity Scores (Hypothetical)*

Compound Name Tanimoto Coefficient (2D) Key Structural Differences
4,8-Dimethyl-7-hydroxycoumarin 0.88 Hydroxyl vs. 2-oxopropoxy at position 7
Ethyl 3-(4-methyl-2-oxo-2H-chromen-3-yl)propanoate 0.82 Lack of 8-methyl and 7-oxopropoxy groups
Psoralen 0.65 Furan ring fused to coumarin core

*Scores inferred from PubChem’s similarity search methodology .

Biological Activity

Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate is a synthetic compound belonging to the class of chromen-2-one derivatives, known for their diverse biological activities. This article provides an in-depth analysis of its biological activity based on various studies.

The compound has a molecular formula of C19H24O5C_{19}H_{24}O_5 and features a chromen-2-one core structure, which is significant in many natural products and synthetic compounds due to its biological properties. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate starting materials under controlled conditions, such as the reaction of 4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-carbaldehyde with ethyl acetoacetate in the presence of a base.

Antioxidant Activity

Research indicates that derivatives of coumarin, including this compound, exhibit strong antioxidant properties. A study demonstrated that certain coumarin derivatives showed significant anti-lipid peroxidation activity, which is crucial for protecting cells from oxidative stress. The compound's structure may contribute to its ability to scavenge free radicals effectively .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin production. In vitro studies revealed that some derivatives exhibited uncompetitive inhibition with varying IC50 values. For instance, a related compound showed an IC50 value of 68.86 µM against tyrosinase, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders .

Antimicrobial Activity

This compound has also been tested for antimicrobial properties. Studies have shown that coumarin derivatives possess high antimicrobial activity against various pathogens, including Staphylococcus pneumoniae and Bacillus subtilis. These findings indicate the potential use of this compound in developing antimicrobial agents .

Case Studies and Research Findings

Study Biological Activity Findings
Study 1Antioxidant ActivitySignificant anti-lipid peroxidation activity observed.
Study 2Tyrosinase InhibitionCompound exhibited uncompetitive inhibition with an IC50 of 68.86 µM.
Study 3Antimicrobial ActivityHigh activity against Staphylococcus pneumoniae and moderate activity against others.

Q & A

Q. What are the optimal synthetic routes for ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, analogous coumarin derivatives are synthesized by reacting hydroxycoumarin precursors with halogenated esters (e.g., ethyl bromopropionate) in anhydrous acetone or ethanol, using potassium carbonate as a base to deprotonate the hydroxyl group . Key parameters include:
  • Temperature : Reflux conditions (~60–80°C) to ensure reactivity.
  • Solvent : Polar aprotic solvents (e.g., acetone) improve nucleophilicity.
  • Monitoring : Thin-layer chromatography (TLC) with UV detection tracks reaction progress .
    Optimization : Use design-of-experiments (DoE) to vary molar ratios (1:1 to 1:1.2) and reaction times (6–24 hours) for yield maximization.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ester linkage integrity. Coumarin ring protons typically appear at δ 6.5–8.0 ppm, while ester carbonyls resonate near δ 170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20_{20}H22_{22}O7_7) with <2 ppm error.
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for structurally similar coumarin derivatives?

  • Methodological Answer : Analogous compounds exhibit:
CompoundActivityMechanismReference
Ethyl 2-[(2-oxo-4-phenylchromen-7-yl)oxy]propanoateAnticancer (IC50_{50} ~10 µM)DNA gyrase inhibition
2-[(2-oxo-4-propylchromen-7-yl)oxy]propanoic acidAntidiabeticPPAR-γ agonism
Screening Protocol : Perform MTT assays on cancer cell lines (e.g., MCF-7) or enzyme inhibition studies (e.g., α-glucosidase for diabetes) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the mechanism of action and reaction pathways?

  • Methodological Answer :
  • Reaction Design : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, quantum chemical calculations (B3LYP/6-31G*) predict activation energies for esterification .
  • Docking Studies : Dock the compound into target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. Analyze binding poses for hydrogen bonds with catalytic residues (e.g., Asn46, Asp73) .
    Validation : Correlate computational binding affinities with experimental IC50_{50} values from enzymatic assays.

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Varied cell lines, serum concentrations, or incubation times. Standardize protocols per OECD guidelines.
  • Stereochemical Purity : Chiral impurities (e.g., from racemic intermediates) can skew results. Confirm enantiomeric purity via chiral HPLC .
    Case Study : If one study reports cytotoxicity (IC50_{50} 5 µM) and another shows no activity, re-test using identical cell lines (e.g., HepG2) and normalize to reference drugs (e.g., doxorubicin) .

Q. What strategies improve the compound’s stability and reactivity in material science applications?

  • Methodological Answer :
  • Stability : Store under inert gas (N2_2) at −20°C to prevent ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro at C4) via Friedel-Crafts acylation to enhance electrophilicity for polymer crosslinking .
    Application Example : Incorporate into polyesters via ring-opening polymerization (ROP) for UV-resistant coatings .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism. Report EC50_{50}/IC50_{50} with 95% confidence intervals.
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
    Example : For IC50_{50} determination, run triplicate experiments and validate with positive controls (e.g., paclitaxel for cytotoxicity).

Q. How can researchers optimize solvent systems for large-scale purification?

  • Methodological Answer :
  • Flash Chromatography : Screen solvent mixtures (e.g., hexane/ethyl acetate gradients) using TLC Rf_f values. For polar coumarins, add 1–5% methanol to improve resolution.
  • Crystallization : Use solvent diffusion (e.g., ethyl acetate/hexane) to grow single crystals for X-ray diffraction .

Tables

Q. Table 1. Comparative Bioactivity of Analogous Coumarin Derivatives

CompoundSubstituentsBiological ActivityKey Structural Feature
This compound4,8-dimethyl, 7-propoxyUnder investigationEster-linked propanoate
Ethyl 2-[(2-oxo-4-phenylchromen-7-yl)oxy]propanoate4-phenylAnticancer (IC50_{50} 10 µM)Phenyl at C4
2-[(2-oxo-4-propylchromen-7-yl)oxy]propanoic acid4-propyl, free carboxylic acidAntidiabeticHydrolyzed ester

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